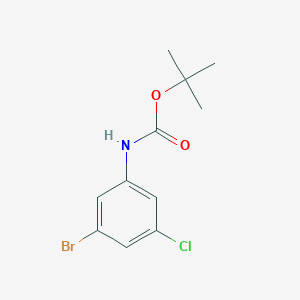

tert-Butyl (3-bromo-5-chlorophenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(3-bromo-5-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRHVJMRXVANCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162923 | |

| Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-42-8 | |

| Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(3-bromo-5-chlorophenyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Example Synthesis Protocol

| Step | Description | Conditions |

|---|---|---|

| 1. | Preparation of the reaction mixture: Combine 3-bromo-5-chloroaniline, di-tert-butyl dicarbonate (Boc2O), and triethylamine in dichloromethane. | Room temperature, under nitrogen atmosphere. |

| 2. | Stirring and reaction: Stir the mixture for several hours to allow the reaction to complete. | Monitor by TLC. |

| 3. | Work-up: Quench the reaction with water and extract with dichloromethane. | Wash with brine, dry over anhydrous sodium sulfate. |

| 4. | Purification: Purify the crude product using flash chromatography. | Use silica gel with appropriate eluents (e.g., hexane/ethyl acetate). |

Research Findings and Applications

This compound is versatile in organic synthesis due to its reactivity profile, which is influenced by the electron-withdrawing effects of the bromine and chlorine substituents. This makes it suitable for various chemical transformations, including nucleophilic substitution reactions.

Applications in Pharmaceutical Research

- Bioactive Molecules Synthesis : This compound is used as an intermediate in the synthesis of bioactive molecules, where its unique reactivity profile allows for the introduction of specific functional groups.

- Pharmaceutical Intermediates : It serves as a precursor for synthesizing more complex pharmaceutical compounds, leveraging its ability to undergo various chemical transformations.

Comparison with Similar Compounds

tert-Butyl (3-bromo-5-iodophenyl)carbamate is a related compound with a similar structure but differs in the halogen substituents. It has a molecular weight of 398.03 g/mol and is also used in organic synthesis and pharmaceutical research.

| Compound | Molecular Weight | Halogen Substituents | Applications |

|---|---|---|---|

| This compound | 306.58 g/mol | Bromine, Chlorine | Organic synthesis, pharmaceutical research |

| tert-Butyl (3-bromo-5-iodophenyl)carbamate | 398.03 g/mol | Bromine, Iodine | Organic synthesis, pharmaceutical research |

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: tert-Butyl (3-bromo-5-chlorophenyl)carbamate can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: It can be involved in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Palladium-Catalyzed Coupling: Reagents include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.

Major Products Formed:

- Substitution reactions yield derivatives where the bromine or chlorine atoms are replaced by other functional groups.

- Coupling reactions produce biaryl compounds or other complex structures depending on the coupling partner used.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl (3-bromo-5-chlorophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex carbamate derivatives and heterocyclic compounds .

Biology and Medicine: While specific biological applications are not extensively documented, carbamate derivatives are generally known for their potential use as enzyme inhibitors, particularly in the inhibition of acetylcholinesterase, which is relevant in the treatment of neurological disorders.

Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals due to its reactivity and functional group compatibility.

Wirkmechanismus

The mechanism of action of tert-butyl (3-bromo-5-chlorophenyl)carbamate is not explicitly detailed in the literature. as a carbamate derivative, it is likely to interact with biological targets through the formation of covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Difluorinated analogs (e.g., 1150114-27-4) exhibit higher polarity, impacting solubility and crystallization behavior.

Functional Group Modifications

The introduction of methoxy, hydroxyl, or heterocyclic groups alters physicochemical and pharmacological properties:

Biologische Aktivität

Overview

tert-Butyl (3-bromo-5-chlorophenyl)carbamate is an organic compound characterized by its molecular formula . It is a derivative of carbamate, featuring a tert-butyl group and a phenyl ring substituted with bromine and chlorine atoms. This compound has garnered attention for its potential applications in medicinal chemistry and organic synthesis due to its ability to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. As a carbamate derivative, it likely interacts with biological targets through the formation of covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting enzyme activity or modulating receptor functions, which can lead to various biological effects.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor of acetylcholinesterase, which is relevant in the treatment of neurological disorders. This mechanism is common among carbamate derivatives and highlights its potential therapeutic applications.

- Cell Signaling Modulation : The compound influences various cellular processes, including cell signaling pathways and gene expression. For example, it has been observed to affect the expression of genes related to cell proliferation and apoptosis.

Research Findings

A variety of studies have explored the biological implications of this compound:

- In Vitro Studies : In studies assessing the compound's influence on cellular viability and proliferation, it demonstrated low cytotoxicity even at high concentrations (up to 100 µM), indicating safety for potential therapeutic use .

- Structure-Activity Relationship (SAR) : The compound's structural features were analyzed to understand its biological activity better. Similar compounds were compared based on their halogen substitutions, revealing that variations in substituents significantly influenced their reactivity and biological interactions.

- Pharmacokinetics : Preliminary pharmacokinetic studies indicated that the compound's absorption and distribution properties could support its use in drug development. However, further optimization is necessary to enhance its bioavailability and efficacy in vivo .

Comparative Analysis

To better understand the biological profile of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-bromo-4-methylphenylcarbamate | Similar bromine substitution | Different methyl substitution pattern |

| Tert-butyl 3-bromo-4-fluorophenylcarbamate | Fluorine instead of chlorine | Potentially different reactivity and biological activity |

| Tert-butyl N-(4-bromo-2,5-dimethylphenyl)carbamate | Dimethyl substitution on phenyl | Enhanced lipophilicity may influence bioavailability |

| Tert-butyl N-(3-chlorophenyl)carbamate | Chlorine substitution only | Simpler structure may lead to different reactivity |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Neuropharmacological Applications : In studies focusing on neurodegenerative diseases, compounds similar to this compound have shown promise as acetylcholinesterase inhibitors, suggesting that this compound could also be explored for similar therapeutic roles.

- Cancer Research : The compound's ability to modulate gene expression linked to cell cycle regulation positions it as a candidate for further investigation in cancer therapeutics. Its low cytotoxicity profile makes it an attractive option for developing targeted therapies with minimized side effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl (3-bromo-5-chlorophenyl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via carbamate protection of the corresponding amine. A typical approach involves reacting 3-bromo-5-chloroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM. To optimize yields, control reaction temperature (0–25°C), use excess Boc₂O (1.2–1.5 equiv), and monitor reaction completion via TLC or LC-MS. Post-synthesis, purify via column chromatography (hexane/EtOAc gradient) or recrystallization from ethanol/water .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., meta-substituted bromo and chloro groups) and Boc group signals (e.g., tert-butyl at δ ~1.3 ppm).

- HRMS : Verify molecular ion peaks matching the exact mass (C₁₁H₁₃BrClNO₂: ~322.97 g/mol).

- IR Spectroscopy : Identify carbamate C=O stretching (~1680–1720 cm⁻¹) and N-H absorption (~3300 cm⁻¹). Cross-validate with literature data for analogous carbamates .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (use molecular sieves) and strong acids/bases to prevent Boc group cleavage. Regularly monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic properties of this compound?

- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Use SHELXL for refinement . Key steps:

- Grow crystals via slow evaporation (e.g., in EtOAc/hexane).

- Collect data at 100 K using Mo-Kα radiation.

- Analyze π-π stacking or halogen interactions influencing solid-state packing. Compare with DFT-calculated geometries (e.g., Gaussian/B3LYP) .

Q. What experimental strategies can differentiate competing reaction pathways during Boc deprotection of this compound?

- Methodological Answer : To study acid-mediated deprotection (e.g., HCl/dioxane or TFA/DCM):

- Monitor kinetics via in situ ¹⁹F NMR (if using TFA) or conduct Hammett analysis to assess substituent effects on reaction rates.

- Identify intermediates using LC-MS/MS. For competing mechanisms (e.g., SN1 vs. SN2), perform isotopic labeling (e.g., ¹⁸O in Boc group) .

Q. How do bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Use Suzuki-Miyaura coupling to test aryl bromide reactivity. Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) in DMF/H₂O at 80–100°C. Assess chlorine’s ortho-directing effects via regioselectivity in subsequent functionalization (e.g., nitration). Contrast with computational studies (NBO analysis) to quantify electronic effects .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar carbamates: How should researchers validate thermal properties?

- Methodological Answer : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N₂. Compare results with literature after confirming purity (>98% via HPLC). If discrepancies persist, consider polymorphism screening (e.g., solvent-mediated crystal forms) .

Q. Conflicting NMR assignments for tert-butyl carbamates: What validation methods are essential?

- Methodological Answer : Employ 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between the carbamate NH and carbonyl carbon can confirm connectivity. Cross-check with DEPT-135 to distinguish CH₃ (tert-butyl) from quaternary carbons .

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.